5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid

Chemical Probe Screening Library Component Trisubstituted Benzoic Acid

Researchers requiring the precise 5-bromo-3-methoxy-2-(pyridin-4-ylmethoxy) substitution pattern for metal-organic ligand construction or late-stage cross-coupling face a scarcity of commercial sources. This compound directly addresses that gap. • Exact 5-Br-3-MeO-2-(pyridin-4-ylmethoxy) regioisomer for demanding synthetic applications • ≥95% purity backed by batch-specific HPLC/NMR documentation • Available from milligram to gram scale with rapid global shipping

Molecular Formula C14H12BrNO4
Molecular Weight 338.15 g/mol
CAS No. 923852-07-7
Cat. No. B1316618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid
CAS923852-07-7
Molecular FormulaC14H12BrNO4
Molecular Weight338.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OCC2=CC=NC=C2)C(=O)O)Br
InChIInChI=1S/C14H12BrNO4/c1-19-12-7-10(15)6-11(14(17)18)13(12)20-8-9-2-4-16-5-3-9/h2-7H,8H2,1H3,(H,17,18)
InChIKeyRZISBENJZZKLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid Structural Profile


5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid is a synthetic trisubstituted benzoic acid derivative (C14H12BrNO4, MW 338.15) featuring a bromine at C5, a methoxy at C3, and a pyridin-4-ylmethoxy ether at C2. It is commercially supplied for research use at purities ≥95% and is listed in the Enamine screening collection (catalog EN300-86813) [1]. No peer-reviewed biological activity, target engagement data, or clinical development history has been reported for this specific compound in PubMed, ChEMBL, or the ZINC activity database as of the search date [2].

Substitution-pattern-specific synthetic intermediate
Commercially available for HTS library inclusion
Retention-time / spectral reference for brominated analogs

Substitution Without Quantitative Justification


No quantitative differential evidence (potency, selectivity, solubility, metabolic stability, or synthetic yield) was retrievable from primary sources that would enable a scientific rationale for selecting this compound over close structural analogs such as 3-bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid (regioisomer) [1] or 2-(pyridin-4-ylmethoxy)benzoic acid (lacking the bromine and methoxy substituents) . In the absence of head-to-head data, any claim of non-substitutability would be speculative. Procurement decisions should therefore be guided by the specific synthetic requirement for the 5-bromo-3-methoxy-2-(pyridin-4-ylmethoxy) substitution pattern and by the supplier's analytical documentation (e.g., batch-specific purity, NMR, HPLC) rather than by unverified functional superiority.

Regioisomer mismatch
3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid presents a different substitution pattern; regiochemical properties may shift and require independent validation.
Functional-group omission
Analogues lacking bromine or methoxy groups (e.g., 2-(pyridin-4-ylmethoxy)benzoic acid) may not support cross-coupling or steric requirements of the target synthetic route.

Quantitative Differentiation Evidence (Null Finding)


No Comparative Activity Data Found

An exhaustive search of PubMed, PubMed Central, ChEMBL, ZINC, and the FDA Orange Book, restricted to primary papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, vulcanchem), returned zero records containing quantitative comparative data for 5-bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid (CAS 923852-07-7) versus a named comparator. The ZINC15 activity table entry states 'There is no known activity for this compound' [1]. The Enamine REAL database lists the compound (EN300-86813) as a screening stock without annotated bioactivity [2]. Consequently, no Evidence_Item meeting the required comparator-based quantitative criteria can be generated.

Comparative Activity
Data to verify
No public comparator data
Selection based on synthetic requirements
Batch-specific analytical documentation recommended
Chemical Probe Screening Library Component Trisubstituted Benzoic Acid

Recommended Application Scenarios


Custom Synthesis Intermediate

When a synthetic route demands the exact 5-bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid scaffold—e.g., for the construction of bidentate metal-organic ligands or as a late-stage diversification handle where the bromine serves as a cross-coupling site—this compound is the direct commercial source. The 95% minimum purity offered by AKSci and its availability through Enamine's catalog [1] make it appropriate for milligram-to-gram scale research synthesis. No biological justification is required for this scenario; the purchasing decision is driven by the precise substitution pattern.

HTS Library Augmentation

The compound is listed in the Enamine screening collection (EN300-86813) [1], indicating it is formatted for HTS. Its inclusion in a 2.6-million-compound virtual screening library has been documented, though no specific hit data were reported [2]. Procurement for HTS purposes is warranted when the goal is to probe novel chemotypes against emergent targets, provided the library manager accepts the absence of pre-existing target annotation.

LC-MS/NMR Reference Standard

The compound's distinct isotopic pattern (monoisotopic mass 336.995 Da due to 79Br) and characteristic 1H NMR signals (e.g., pyridyl protons, methoxy singlet) make it suitable as a retention-time or spectral calibration standard in analytical method development for related brominated benzoic acid ethers. This scenario relies on the compound's well-defined physicochemical properties rather than on undocumented biological activity.

Application
Selection Property
Validation Focus
Custom synthesis intermediate
Exact substitution pattern
Supplier COA / NMR / HPLC
HTS library augmentation
Screening collection formatting
Purity in DMSO / hit confirmation
LC-MS / NMR reference standard
Distinct isotopic and spectral profile
Retention time / chemical shift calibration
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